REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[Br:13])C>ClC1C=CC=CC=1>[Br:13][C:8]1[C:7]2[S:6][CH:5]=[CH:4][C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=C(C=CC=C1)Br)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise to the refluxing mixture over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted from the residue and toluene (2×50 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
The chlorobenzene/toluene extracts were concentrated under vacuum
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.91 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |